N-Benzyl-N-ethylaniline

Catalog No.
S537034
CAS No.
92-59-1
M.F
C15H17N
M. Wt
211.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzyl-N-ethylaniline

CAS Number

92-59-1

Product Name

N-Benzyl-N-ethylaniline

IUPAC Name

N-benzyl-N-ethylaniline

Molecular Formula

C15H17N

Molecular Weight

211.3 g/mol

InChI

InChI=1S/C15H17N/c1-2-16(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3

InChI Key

HSZCJVZRHXPCIA-UHFFFAOYSA-N

SMILES

CCN(CC1=CC=CC=C1)C2=CC=CC=C2

solubility

less than 1 mg/mL at 72° F (NTP, 1992)
PRACTICALLY INSOL IN WATER; SOL IN USUAL ORG SOLVENTS; 1 ML DISSOLVES IN 5.5 ML ALCOHOL
SOL IN ETHER
Solubility in water at 20 °C: none

Synonyms

N-Ethyl-N-benzylaniline; NSC 1805; NSC-1805; NSC1805

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC=CC=C2

The exact mass of the compound N-Benzyl-N-ethylaniline is 211.1361 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 72° f (ntp, 1992)practically insol in water; sol in usual org solvents; 1 ml dissolves in 5.5 ml alcoholsol in ethersolubility in water at 20 °c: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406962. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

N-Benzyl-N-ethylaniline is an organic compound with the molecular formula C₁₅H₁₇N. It appears as a colorless to light-colored liquid that is insoluble in water and denser than water, which means it will sink when mixed with water. This compound can cause significant irritation upon contact with skin, eyes, and mucous membranes, and it may be toxic through ingestion, inhalation, or skin absorption . Its chemical structure consists of a benzyl group attached to a nitrogen atom that is also bonded to an ethyl group, making it a member of the aniline family.

Due to the lack of specific research on N-Benzyl-N-ethylaniline, its mechanism of action in any biological system remains unknown.

  • Potential skin and eye irritant: Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coats when handling the compound.
  • Suspected low to moderate acute toxicity: Avoid inhalation or ingestion. Handle the compound in a well-ventilated fume hood.
  • Potential flammability: Handle away from heat sources and open flames as organic compounds can be combustible.

N-Benzyl-N-ethylaniline exhibits notable chemical reactivity. It can neutralize acids in exothermic reactions, resulting in the formation of salts and water . Additionally, it may react with strong reducing agents, potentially generating flammable hydrogen gas. The compound is incompatible with various substances including isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides .

Several synthesis methods for N-benzyl-N-ethylaniline have been documented:

  • Reductive Alkylation: A one-pot synthesis approach involves the reductive alkylation of N-ethylaniline with benzyl alcohol in the presence of a catalyst such as triphenyl phosphite .
  • Direct Alkylation: Another method includes the direct alkylation of N-ethylaniline using benzyl chloride under basic conditions to facilitate the reaction.
  • Alternative Synthetic Routes: Various alternative synthetic pathways have been explored in research literature to optimize yield and reduce by-products .

N-Benzyl-N-ethylaniline finds applications primarily as an intermediate in dye synthesis and other organic compounds. Its unique structure allows it to serve as a building block in the production of various chemical products. Additionally, it is used in non-aqueous fluid markers due to its ability to improve dissolution properties .

N-Benzyl-N-ethylaniline shares structural similarities with several other compounds in the aniline family. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
N-EthylanilineC₈H₉NSimpler structure; lacks benzyl group
BenzylamineC₇H₈NContains only a benzyl group without ethyl
N,N-DiethylbenzamineC₁₂H₁₅NContains two ethyl groups instead of one
N,N-DimethylbenzamineC₁₂H₁₅NContains two methyl groups instead of ethyl

N-Benzyl-N-ethylaniline's unique combination of a benzyl group and an ethyl group makes it particularly useful in specific applications like dye synthesis and as a marker compound.

Reductive Alkylation of Aniline Derivatives

Reductive alkylation represents the most widely employed synthetic strategy for N-Benzyl-N-ethylaniline preparation, offering excellent yields under mild reaction conditions. The process involves the formation of an imine intermediate followed by reduction to yield the desired tertiary amine product [1] [2] [3].

The most established protocol utilizes palladium on carbon catalyst with ammonium formate as an in situ hydrogen donor in aqueous 2-propanol solvent systems. Under these conditions, N-ethylaniline reacts with benzyl alcohol at room temperature to afford N-Benzyl-N-ethylaniline in 87% yield within 30 minutes . The reaction proceeds through initial formation of a benzylidene intermediate, which undergoes rapid reduction to the final product. Alternative approaches employ benzaldehyde as the alkylating agent, achieving yields ranging from 85-95% under similar reaction conditions [2] [3].

The mechanism involves nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the aldehyde or activated alcohol, followed by elimination of water to form the imine intermediate. Subsequent hydride transfer from ammonium formate, facilitated by the palladium catalyst, reduces the carbon-nitrogen double bond to generate the tertiary amine product [2] [3].

Solvent selection significantly influences reaction efficiency and product selectivity. The optimal solvent system consists of 2-propanol and water in a 9:1 volume ratio, which provides excellent substrate solubility while maintaining catalyst activity [5]. This solvent combination yields superior results compared to pure alcoholic solvents or other aqueous mixtures, achieving minimal side product formation and maximum conversion rates.

Nucleophilic Substitution Approaches

Nucleophilic substitution methodologies provide alternative synthetic routes through direct alkylation of aniline derivatives with benzyl halides. These approaches typically employ benzyl chloride or benzyl bromide as electrophilic partners, with reaction conditions optimized for maximum yield and selectivity [6] [8].

The reaction mechanism proceeds through either SN1 or SN2 pathways, depending on the specific substrate and reaction conditions employed. Primary benzyl halides generally favor SN2 mechanisms, while secondary and tertiary systems may proceed through SN1 pathways with carbocation intermediates [9]. Base selection proves crucial for reaction success, with sodium hydroxide and potassium hydroxide providing optimal results in polar aprotic solvents such as dimethylformamide or toluene [8].

Temperature optimization studies demonstrate that elevated temperatures between 70-150°C facilitate efficient conversion while minimizing competing elimination reactions. The use of 7% aqueous ammonia as both nucleophile and base in water solvent systems enables synthesis of primary benzylaniline intermediates, which can subsequently undergo further alkylation to yield the desired tertiary amine products [6].

Phase transfer catalysis techniques enhance reaction efficiency by facilitating mass transfer between aqueous and organic phases. The addition of quaternary ammonium salts or crown ethers significantly improves reaction rates and yields, particularly in heterogeneous reaction systems [6].

Advanced Catalytic Strategies

Transition Metal-Free Hydroboration Techniques

Recent developments in transition metal-free hydroboration offer environmentally sustainable alternatives to conventional reduction methods. These techniques employ borane complexes and organoborane reagents to achieve selective reduction of imine intermediates without requiring precious metal catalysts [10] [11] [12].

Pinacolborane (HBpin) represents the most effective hydroboration reagent for amide reduction reactions, operating under mild conditions with potassium tert-butoxide and triethylborane as catalytic activators. The combined catalyst system enables reduction of tertiary, secondary, and primary carboxamides at temperatures between 25-60°C, achieving yields of 80-95% with excellent selectivity [10].

Benzylamine-borane complexes provide stable and easily handled reducing agents for reductive amination reactions. These complexes demonstrate excellent functional group tolerance and operate effectively in both protic and aprotic solvents. The optimal protocol employs one equivalent of benzylamine-borane with activated molecular sieves in tetrahydrofuran solvent, achieving 75-90% yields for various aldehyde and ketone substrates [13].

Mechanistic studies reveal that transition metal-free hydroboration proceeds through base-mediated activation of the borane reagent, followed by selective hydride transfer to the electrophilic carbon center. The absence of transition metals eliminates potential catalyst poisoning and enables tolerance of various functional groups including halides, heterocycles, and multiple bonds [11].

Lithium aminoborohydrides offer specialized reducing agents for tertiary amide substrates, providing enhanced stability compared to conventional borane complexes while maintaining high selectivity. These reagents demonstrate particular utility for sterically hindered substrates that resist reduction under standard conditions [12].

Solvent Effects and Reaction Optimization

Systematic optimization of reaction conditions reveals significant solvent effects on both reaction rate and product selectivity. The choice of solvent system dramatically influences substrate solubility, catalyst activity, and side product formation patterns [5] [14] [15].

Aqueous alcohol mixtures provide optimal reaction media for most reductive alkylation processes, with the 2-propanol/water system demonstrating superior performance compared to methanol or ethanol-based mixtures. The enhanced performance results from improved substrate solubility combined with efficient catalyst solvation and activation [5].

Temperature effects follow predictable patterns, with increased temperatures generally accelerating reaction rates while potentially compromising selectivity through enhanced side reaction pathways. The optimal temperature range of 25-60°C balances reaction efficiency with product selectivity for most substrate combinations [16] [10].

Pressure effects become significant in hydrogenation-based processes, where hydrogen pressure directly influences reaction rates and conversion efficiency. Optimization studies demonstrate that moderate pressures of 1-10 atmospheres provide optimal results without requiring specialized high-pressure equipment [16].

Catalyst loading optimization reveals that minimal catalyst quantities often provide optimal results, with loadings of 0.1-0.5 mol% proving sufficient for most transformations. Higher catalyst loadings may accelerate reactions but frequently lead to increased side product formation and reduced atom economy [5] [16].

Purification and Isolation Protocols

Fractional Distillation and Crystallization

Fractional distillation represents the primary purification method for N-Benzyl-N-ethylaniline, enabling achievement of high purity products suitable for pharmaceutical and industrial applications. The compound distills at 140-144°C under reduced pressure (5 mmHg), with careful temperature control essential for preventing thermal decomposition [17].

The distillation process requires precise temperature monitoring and efficient fractionating columns to achieve adequate separation from reaction byproducts and unreacted starting materials. Vigreux columns or packed columns with multiple theoretical plates provide optimal separation efficiency, enabling isolation of products with greater than 95% purity [18] [19].

Crystallization techniques offer complementary purification approaches, particularly for derivative compounds or salt forms. The selection of appropriate crystallization solvents depends on the specific substrate and desired purity level. Benzene and hexane mixtures provide effective crystallization media for many aniline derivatives, achieving purities of 90-95% with recovery yields of 75-85% [20] [21].

Recrystallization protocols involve dissolution of crude product in hot solvent followed by controlled cooling to induce crystal formation. The process removes soluble impurities while concentrating the desired product in crystalline form. Multiple recrystallization cycles may be required to achieve pharmaceutical-grade purity specifications [20] [21].

Chromatographic Separation Methods

Column chromatography provides high-resolution separation capabilities for complex reaction mixtures containing multiple isomers or closely related products. Silica gel stationary phases with ethyl acetate/hexane mobile phase systems enable effective separation of N-Benzyl-N-ethylaniline from reaction impurities [22] [23].

Liquid chromatography techniques offer analytical and preparative separation capabilities with excellent resolution and quantitative recovery. The method employs C18 reverse-phase columns with methanol/acetic acid mobile phases, enabling separation of aniline derivatives from other amine impurities with high efficiency [23].

Solid phase extraction methodologies provide rapid purification alternatives for smaller scale preparations. Mixed cation exchange columns (MCX) and silicon substrate cation exchange columns (SCX) enable selective retention and elution of aniline derivatives with ammonia-methanol solutions [22].

The selection of appropriate chromatographic conditions depends on the specific separation requirements and scale of operation. Analytical separations typically employ high-performance liquid chromatography with detection limits ranging from 0.002 to 0.035 μg/L, while preparative separations utilize larger columns with correspondingly higher sample loading capacities [22].

Boiling Point and Vapor Pressure Profiles

N-Benzyl-N-ethylaniline exhibits thermodynamic properties characteristic of high molecular weight aromatic amines. The compound demonstrates a reduced boiling point of 163-164°C at 6 mmHg pressure [1] [2], which extrapolates to atmospheric pressure boiling points ranging from 286°C to 320.7°C [3] [4]. This significant pressure dependency reflects the compound's substantial intermolecular forces arising from π-π interactions between aromatic rings and dipole-dipole interactions [5].

The vapor pressure profile shows extremely low volatility at ambient conditions, with vapor pressure values of 0.013 Pa at 20°C [1] and 0.000313 mmHg at 25°C [3]. These exceptionally low vapor pressures indicate strong intermolecular attractions that resist vaporization, consistent with the compound's large aromatic surface area and moderate dipolar character [1] [5].

ParameterValueConditions
Boiling Point163-164°C6 mmHg
Boiling Point286-320.7°C760 mmHg
Vapor Pressure0.013 Pa20°C
Vapor Pressure0.000313 mmHg25°C

Density and Refractive Index Relationships

The density of N-Benzyl-N-ethylaniline ranges from 1.029 to 1.032 g/mL at 25°C [1] [2] [6], indicating a compact molecular packing arrangement typical of aromatic compounds. The specific gravity of 1.03 at 20/20°C confirms the compound is denser than water, which correlates with its hydrophobic behavior and tendency to sink in aqueous systems [4] [7].

The refractive index (nD²⁰) of 1.595 [1] [2] [6] reflects the compound's high electron density and aromatic character. This relatively high refractive index value is consistent with the presence of two benzene rings and the extended π-electron system, which increases the compound's polarizability and optical density [8] [9].

PropertyValueTemperature
Density1.029-1.032 g/mL25°C
Specific Gravity1.0320/20°C
Refractive Index1.59520°C

Solubility Behavior

Hydrophobic Interactions in Aqueous Systems

N-Benzyl-N-ethylaniline demonstrates pronounced hydrophobic behavior with extremely limited water solubility. The compound exhibits water solubility of less than 0.1 g/100 mL at 22°C [1] [2] and approximately 4.5 mg/L at 25°C [10], classifying it as practically insoluble in aqueous media. This hydrophobic character results from the large hydrophobic surface area provided by two benzene rings and the alkyl substituents, which disrupts the hydrogen-bonding network of water [11] [12].

The hydrophobic interactions in aqueous systems are enhanced by the aromatic π-electron systems, which create regions of low charge density that are incompatible with the polar water environment [13] [11]. The predicted LogP value of 4.38 at 25°C [1] confirms the compound's strong preference for lipophilic environments over aqueous phases.

Aqueous SystemSolubilityTemperature
Pure Water<0.1 g/100 mL22°C
Pure Water4.5 mg/L25°C
LogP Value4.3825°C

Solvation in Organic Media

In contrast to its poor aqueous solubility, N-Benzyl-N-ethylaniline shows excellent solubility in organic solvents. The compound dissolves readily in ethanol with a solubility ratio of 1 mL in 5.5 mL of alcohol [1] [14], and exhibits good solubility in chloroform and diethyl ether [15]. This behavior reflects favorable intermolecular interactions with organic solvents through van der Waals forces, π-π stacking interactions, and dipole-induced dipole interactions [14] [15].

The solvation behavior in organic media is particularly favorable due to the compound's aromatic character, which allows for π-π interactions with aromatic solvents and favorable dispersion forces with aliphatic solvents [12]. The moderate dipole moment arising from the nitrogen lone pair also facilitates interactions with polar organic solvents.

Organic SolventSolubilityInteraction Type
Ethanol1 mL in 5.5 mLHydrogen bonding, dipolar
ChloroformSolubleVan der Waals, dipolar
Diethyl EtherSolubleDispersion forces

Stability and Reactivity

pH-Dependent Degradation Pathways

N-Benzyl-N-ethylaniline exhibits stability across a range of pH conditions, with a predicted pKa of 5.24 ± 0.50 [1], indicating weak basicity compared to aliphatic amines. This reduced basicity results from the electron-withdrawing effects of the aromatic ring systems, which delocalize the nitrogen lone pair through resonance interactions [16] [17].

The compound remains stable under normal storage conditions in closed containers at room temperature [18] [19]. However, stability decreases under extreme pH conditions, particularly in the presence of strong acids, which can lead to protonation and potential degradation pathways [18] [19]. The compound shows compatibility with neutral to slightly acidic conditions but requires careful handling in strongly basic environments.

pH ConditionStabilityNotes
Neutral (pH 7)StableNormal storage conditions
Acidic (pH <3)ModerateAvoid strong acids
Basic (pH >10)LimitedPotential degradation

Oxidative and Thermal Decomposition

Under oxidative conditions, N-Benzyl-N-ethylaniline undergoes complex decomposition pathways. Oxidative decomposition in the presence of strong oxidizing agents leads to the formation of benzylideneaniline derivatives and nitrogen oxides [16] [20]. The oxidation mechanism involves initial electron abstraction from the nitrogen center, followed by subsequent transformations of the resulting radical cation [20] [17].

Thermal decomposition occurs at elevated temperatures, with the compound remaining stable up to its flash point of approximately 140-157°C [4] [21]. At temperatures around 315°C, thermal rearrangement occurs, resulting in the migration of the benzyl group to ortho- and para-positions of the aniline nucleus, producing various decomposition products including ammonia, toluene, biphenyl, diphenylmethane, dibenzyl, trans-stilbene, and aniline derivatives [22] [18].

The hazardous decomposition products formed during combustion include nitrogen oxides, carbon monoxide, carbon dioxide, and various toxic fumes and gases [18] [19]. These decomposition pathways highlight the importance of proper storage conditions and the avoidance of exposure to strong oxidizing agents and excessive heat.

Decomposition TypeTemperature/ConditionsMajor Products
Thermal~315°CAmmonia, aromatic compounds
OxidativeOxidizing agents presentBenzylideneaniline derivatives
CombustionFire conditionsNOₓ, CO, CO₂, toxic fumes

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

N-ethyl-n-benzylaniline appears as a colorless to light colored liquid. Insoluble in water and denser than water. Hence sinks in water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption.
LIGHT YELLOW-TO-BROWN OILY LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

LIGHT YELLOW, OILY LIQUID
COLORLESS OIL
PALE YELLOW CRYSTALS

XLogP3

4.6

Exact Mass

211.1361

Boiling Point

545 to 547 °F at 760 mm Hg (NTP, 1992)
288.0 °C
287 °C AT 710 MM HG

Flash Point

greater than 200 °F (NTP, 1992)
140 °C (284 °F) OC
140 °C o.c.

Vapor Density

7.28 (NTP, 1992) (Relative to Air)
Relative vapor density (air = 1): 7.2

Density

1.034 at 66 °F (NTP, 1992)
1.034 AT 19 °C/4 °C
Relative density (water = 1): 1.03

LogP

4.5

Appearance

Solid powder

Melting Point

93 to 97 °F (NTP, 1992)
35.0 °C
34 °C
-30 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9E1613V4RO

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.65%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (91.3%): Harmful in contact with skin [Warning Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, Pa at 20 °C: 129

Pictograms

Irritant

Irritant

Other CAS

92-59-1

Wikipedia

Ethylbenzylaniline

Methods of Manufacturing

MARTIN, MACQUEEN, US PATENT 1,887,772 (1933 TO DOW); BURGSTAHLER, J AM CHEM SOC 73: 3021 (1951).
BY HEATING ETHYL ANILINE, BENZYL CHLORIDE, & AQUEOUS CAUSTIC SODA, WITH SUBSEQUENT DISTILLATION.

General Manufacturing Information

Benzenemethanamine, N-ethyl-N-phenyl-: ACTIVE

Analytic Laboratory Methods

A PROCEDURE IS DESCRIBED FOR THE DETERMINATION OF SELECTED INDUSTRIAL AROMATIC AMINES (MANY OF WHICH ARE KNOWN CARCINOGENS) IN FISH. GROUND FISH TISSUE IS DIGESTED WITH AQUEOUS SODIUM HYDROXIDE AND EXTRACTED WITH BENZENE. THE EXTRACT IS WASHED WITH DILUTE ACID AND CLEANED UP USING GEL PERMEATION CHROMATOGRAPHY. THE AMINES ARE SEPARATED AND QUANTIFIED USING N-SELECTIVE GLC.

Dates

Last modified: 08-15-2023

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